Eberconazole nitrate is classified as an antifungal agent and is specifically categorized under the imidazole group of compounds. It is derived from 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, which undergoes nitration to form Eberconazole nitrate. The compound is synthesized from various starting materials, including 3,5-dichlorobenzaldehyde and other intermediates through a series of chemical reactions .
The synthesis of Eberconazole nitrate involves several key steps:
The synthesis can be optimized for industrial applications by adjusting parameters such as temperature, pressure, and reaction time to enhance yield and purity.
Eberconazole nitrate has a complex molecular structure characterized by the following features:
The molecular structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its composition and structural integrity .
Eberconazole nitrate participates in various chemical reactions:
The mechanism by which Eberconazole exerts its antifungal effects involves:
Eberconazole nitrate exhibits several notable physical and chemical properties:
Eberconazole nitrate finds extensive applications in various fields:
Eberconazole nitrate synthesis employs strategic chemical routes centered on dibenzocycloheptene scaffold construction. The primary pathway (Patent WO1999021838A1) begins with methyl o-methylbenzoate and 3,5-dichlorobenzaldehyde through a Wittig reaction, yielding 2-[2-(3,5-dichlorophenyl)ethenyl]benzoic acid. Subsequent catalytic hydrogenation generates 2-[2-(3,5-dichlorophenyl)ethyl]benzoic acid, followed by Friedel-Crafts acylation and intramolecular cyclocondensation to form the key intermediate 2,4-dichloro-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one [1] [2]. This intermediate undergoes reduction to the corresponding alcohol, chlorination, and finally N-alkylation with imidazole to yield eberconazole base, which is salified with nitric acid to form eberconazole nitrate [2].
An optimized route replaces initial Wittig steps with phthalic anhydride and 3,5-dichlorophenyl acetate condensation, improving scalability and sustainability by eliminating organophosphorus reagents. This method achieves >85% yield through sequential condensation, catalytic hydrogenation, and cyclization, demonstrating significant advantages for industrial production [2].
Table 1: Key Synthetic Intermediates for Eberconazole Nitrate
Intermediate | Chemical Structure | Synthetic Step | Role |
---|---|---|---|
2-[2-(3,5-Dichlorophenyl)ethenyl]benzoic acid | C₁₅H₁₀Cl₂O₂ | Wittig reaction | Forms olefin backbone |
2,4-Dichloro-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one | C₁₅H₉Cl₂O | Friedel-Crafts acylation | Core tricyclic scaffold |
1-(2,4-Dichloro-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-1H-imidazole | C₁₈H₁₄Cl₂N₂ | N-alkylation | Eberconazole free base |
Reaction conditions critically influence stereochemistry: Hydrogenation at 60°C/5 atm H₂ preserves stereoselectivity, while chlorination using PCl₅ in toluene achieves >95% conversion without epimerization [1].
The eberconazole scaffold combines dibenzocycloheptene lipophilicity with imidazole pharmacophore specificity. SAR studies reveal:
Table 2: Impact of Structural Modifications on Antifungal Activity
Structural Element | Modification | Biological Consequence | MIC Shift vs. Eberconazole |
---|---|---|---|
Aryl chlorination | Mono-chloro substitution | Reduced membrane affinity | 4–8× increase (worse activity) |
Imidazole substitution | N-methylation | Retained target binding | Minimal change |
Imidazole substitution | N-ethylation | Steric hindrance | 16× increase |
Cycloheptene ring | Unsaturation | Altered scaffold geometry | 2–3× increase |
Bridge region | Ethylene to carbonyl | Loss of conformational flexibility | Complete activity loss |
Eberconazole’s anti-inflammatory activity stems from dual COX-2/5-LOX inhibition, a rare trait among azoles. This is attributed to the electron-rich dibenzocycloheptene system, which scavenges reactive oxygen species (ROS) generated in inflamed tissues [6]. Formulation advances include microsponge delivery systems that enhance stratum corneum retention 4-fold compared to conventional creams, leveraging the compound’s lipophilicity (logP ≈ 5.2) [8].
Spectrum and Potency: Eberconazole nitrate exhibits lower MIC50 values than clotrimazole, ketoconazole, and miconazole against dermatophytes. Against Trichophyton rubrum, eberconazole MIC50 is 0.06 μg/mL vs. 0.25–0.5 μg/mL for comparators [6]. It also overcomes triazole resistance in Candida krusei and C. glabrata (MIC90 0.5–1 μg/mL), where fluconazole fails entirely [6] [2].
Table 3: In Vitro Antifungal Activity Comparison (MIC, μg/mL)
Organism | Eberconazole | Clotrimazole | Ketoconazole | Miconazole |
---|---|---|---|---|
Trichophyton rubrum | 0.06 | 0.25 | 0.25 | 0.25 |
Candida albicans (azole-sensitive) | 0.03 | 0.12 | 0.06 | 0.12 |
Candida glabrata | 0.25 | 2.0 | 1.0 | 1.0 |
Malassezia furfur | 0.12 | 0.5 | 0.25 | 0.5 |
Binding Interactions: Molecular docking reveals eberconazole’s dibenzocycloheptene group forms π-π stacking with CYP51’s Phe228 and His374, while its imidazole nitrogen coordinates the heme iron. This binding mode is distinct from ketoconazole, which lacks extended hydrophobic interactions [3] [6].
Physicochemical Advantages:
Table 4: Key Structural and Pharmacological Comparisons
Property | Eberconazole Nitrate | Clotrimazole | Ketoconazole |
---|---|---|---|
Molecular weight | 392.24 g/mol | 344.84 g/mol | 531.43 g/mol |
logP | 5.2 | 5.0 | 4.3 |
CYP51 binding energy (kcal/mol) | -9.8 | -8.2 | -10.1 |
Anti-inflammatory activity | COX-2/5-LOX inhibition | None | Weak COX inhibition |
Plasma absorption (topical) | Undetectable | <5 ng/mL | 50–100 ng/mL |
Clinical Relevance: Eberconazole’s efficacy in inflamed mycoses (76.1% cure rate) is attributed to this dual mechanism [6], whereas clotrimazole requires co-administered steroids for inflammation control [2] [6].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9